5-(4-Methoxyphenoxy)-1,2,3-thiadiazole
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Overview
Description
5-(4-Methoxyphenoxy)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the 4-methoxyphenoxy group adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole typically involves the reaction of 4-methoxyphenol with appropriate thiadiazole precursors. One common method involves the use of thionyl chloride to convert 4-methoxyphenol into 4-methoxyphenyl chloride, which then reacts with thiadiazole derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenoxy)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiadiazoline.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(4-Methoxyphenoxy)-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole exhibits unique properties due to the presence of the thiadiazole ring and the 4-methoxyphenoxy group. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
5-(4-Methoxyphenoxy)-1,2,3-thiadiazole is a compound of significant interest due to its diverse biological activities. This article delves into the compound's mechanisms of action, its efficacy against various biological targets, and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiadiazole ring substituted with a methoxyphenoxy group. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide and suitable carbonyl compounds.
- Substitution Reactions : The introduction of the methoxyphenoxy group can be accomplished through nucleophilic substitution methods.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.
- DNA Interaction : The compound might interact with DNA, potentially affecting gene expression and cellular function.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- In vitro Studies : Various studies have reported that thiadiazole derivatives show cytotoxic effects against multiple cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For example, certain derivatives exhibited IC50 values ranging from 8 µM to 15 µM against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that thiadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds based on the thiadiazole structure have been reported to inhibit strains such as E. coli and S. aureus with varying degrees of effectiveness .
Bacterial Strain | Activity Observed | Reference |
---|---|---|
E. coli | Inhibition observed | |
S. aureus | Inhibition observed | |
P. aeruginosa | Moderate activity |
Study on Anticancer Efficacy
A notable study conducted by researchers focused on the anticancer potential of various thiadiazole derivatives including this compound. The findings highlighted:
- Cell Viability Reduction : The compound effectively reduced cell viability in human cancer cell lines by inducing apoptosis without significantly affecting normal cells.
- Mechanistic Insights : Flow cytometry analysis indicated that the compound triggered apoptosis through mitochondrial pathway activation and DNA fragmentation .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of thiadiazole derivatives against clinical isolates of bacteria:
Properties
IUPAC Name |
5-(4-methoxyphenoxy)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-2-4-8(5-3-7)13-9-6-10-11-14-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODYJJFUYUDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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